molecular formula C11H7ClN2O2S B2672671 2-[(2-Chloro-4-nitrophenyl)thio]pyridine CAS No. 524955-87-1

2-[(2-Chloro-4-nitrophenyl)thio]pyridine

Cat. No.: B2672671
CAS No.: 524955-87-1
M. Wt: 266.7
InChI Key: XLOWLZLIGWLAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-4-nitrophenyl)thio]pyridine is a pyridine-based compound that serves as a valuable synthetic intermediate in medicinal chemistry. Pyridine derivatives have emerged as promising candidates in the field of biomedical research, showcasing a wide array of applications in drug development and therapeutic interventions . The structural versatility of pyridine and related heterocyclic scaffolds, such as 2-pyridone frameworks, allows them to be tailored for specific biomedical purposes, enabling researchers to address various challenges in pharmaceutical sciences . These compounds are frequently explored for their multitude of biological activities, including significant antibacterial, antifungal, antiviral, and anticancer properties . The incorporation of specific functional groups, like the nitro and chloro substituents found in this molecule, is a common strategy to modulate the compound's electronic properties, binding affinity, and overall bioactivity, particularly in the design of novel antimicrobial agents to combat resistant pathogens . Furthermore, the thioether bridge in its structure is a key feature found in privileged pharmacophores, including fused thienopyridines, which are known for their diverse therapeutic applications . As a building block, this compound provides researchers with a versatile template for the synthesis of more complex molecules aimed at probing biological pathways and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-9-7-8(14(15)16)4-5-10(9)17-11-3-1-2-6-13-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWLZLIGWLAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies characteristic vibrations of functional groups within the 2-[(2-Chloro-4-nitrophenyl)thio]pyridine molecule. The presence of the nitro (NO₂) group is typically confirmed by strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The aromatic C-H stretching vibrations of both the pyridine (B92270) and the nitrophenyl rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the fingerprint region, while the C-Cl stretching vibration also appears at lower wavenumbers.

Table 1: Characteristic FT-IR Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Asymmetric NO₂ Stretch 1500 - 1570
Symmetric NO₂ Stretch 1300 - 1370
Aromatic C=C/C=N Stretch 1400 - 1600
C-S Stretch Fingerprint Region

FT-Raman Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often shows a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes of both the pyridine and nitrophenyl moieties, are also typically prominent in the FT-Raman spectrum. The C-S and C-Cl bonds are also expected to produce characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound reveals distinct signals for the protons on both the pyridine and the 2-chloro-4-nitrophenyl rings. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the nitro group and chlorine atom on the phenyl ring, the aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.

The protons on the pyridine ring will exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the nitrogen and the thioether linkage. Similarly, the protons on the nitrophenyl ring will show splitting patterns based on their ortho, meta, and para relationships to the chloro, nitro, and thioether substituents.

Table 2: Expected ¹H NMR Chemical Shift Ranges and Multiplicities

Proton Expected δ (ppm) Expected Multiplicity
Pyridine Ring Protons 7.0 - 8.7 d, t, dd

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of both rings will resonate in the typical downfield region for sp² hybridized carbons, generally between 110 and 160 ppm. The carbon atoms directly attached to the electronegative nitrogen, chlorine, and nitro groups will be significantly deshielded and appear at the lower field end of this range. The carbon atom attached to the sulfur atom (C-S) will also have a characteristic chemical shift.

Table 3: Expected ¹³C NMR Chemical Shift Ranges

Carbon Expected δ (ppm)
Pyridine Ring Carbons 120 - 155
Nitrophenyl Ring Carbons 120 - 150
Carbon attached to Nitrogen (Pyridine) ~150
Carbon attached to Chlorine ~130 - 140
Carbon attached to Nitro Group ~140 - 150

Advanced NMR Techniques (e.g., 2D-NMR) for Structural Connectivity

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct pairing of the signals observed in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, corresponding to the exact mass of the molecule. The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing a clear signature for the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion. The fragmentation of this compound under mass spectrometric conditions would likely proceed through the cleavage of the thioether bond, leading to fragments corresponding to the pyridine-2-thiol (B7724439) and 2-chloro-4-nitrophenyl moieties. Further fragmentation of these primary ions would provide additional structural information.

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis TypePredicted InformationDetails
Molecular Weight Confirmation of Molecular FormulaThe monoisotopic mass would confirm the elemental composition of C₁₁H₇ClN₂O₂S.
Isotopic Pattern Presence of ChlorineA characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed.
Fragmentation Structural Moiety IdentificationKey fragments would likely correspond to the pyridinethiol and chloro-nitrophenyl units.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Conformation Analysis

Furthermore, XRD analysis would elucidate the crystal packing and identify any intermolecular interactions, such as hydrogen bonds, π-π stacking, or other non-covalent interactions, which govern the supramolecular architecture. The crystal system, space group, and unit cell dimensions would be determined, providing a complete structural description of the compound in its crystalline form.

Table 2: Anticipated X-ray Crystallographic Parameters for this compound

ParameterInformation Provided
Crystal System The fundamental symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements present within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles they form.
Conformation The spatial arrangement of the atoms, including the dihedral angle between the aromatic rings.
Intermolecular Interactions Identification of non-covalent forces that stabilize the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the nitro group. The pyridine ring, the nitrophenyl ring, and the thioether linkage constitute a conjugated system, which will influence the energy of these transitions and, consequently, the wavelengths of maximum absorption (λmax).

The positions and intensities of the absorption maxima are sensitive to the solvent polarity, which can provide insights into the nature of the electronic transitions. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region.

Table 3: Expected UV-Visible Spectroscopic Data for this compound

Transition TypeExpected Wavelength RegionAssociated Molecular Moiety
π→π Shorter wavelength UV regionAromatic (pyridine and nitrophenyl) rings
n→π Longer wavelength UV regionNitro group (NO₂) and sulfur atom

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT calculations would serve as the foundation for understanding the molecule's properties. Researchers would typically use a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. This optimized geometry provides the most stable three-dimensional arrangement of the atoms and is the starting point for all other computational analyses.

From the optimized structure, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. A data table from such a study would look like this:

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

An MEP map is a visualization of the total electron density on the molecular surface, color-coded to show electrostatic potential. This map is invaluable for predicting reactivity. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor areas) and are prone to nucleophilic attack. For 2-[(2-Chloro-4-nitrophenyl)thio]pyridine, one might predict negative potential around the nitro group's oxygen atoms and the pyridine (B92270) nitrogen, with positive potential elsewhere.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

TD-DFT calculations are used to predict the electronic absorption spectrum of the molecule. This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results, including excitation energies, oscillator strengths, and the nature of the transitions (e.g., n→π, π→π), could then be compared with experimental UV-Vis spectra.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the molecule's lowest energy state, conformational analysis and molecular dynamics (MD) simulations could explore its flexibility. By rotating the single bonds—specifically the C-S and S-C bonds—a potential energy surface scan would reveal different conformers and the energy barriers between them. MD simulations would further show how the molecule behaves over time at a given temperature, providing insight into its dynamic structural properties.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data. By calculating vibrational frequencies from the optimized geometry, a theoretical IR spectrum can be generated and compared to experimental data to confirm the structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the assignment of experimental NMR signals.

In-depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations focusing specifically on the reaction mechanisms and pathways of the chemical compound this compound are not publicly available at this time.

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, where 2-mercaptopyridine (B119420) reacts with 1,2-dichloro-4-nitrobenzene. While the general mechanism of SNAr reactions is well-understood—involving the formation of a Meisenheimer complex as a key intermediate—specific theoretical studies that model this particular reaction, including its transition states, activation energies, and reaction coordinates, have not been located.

Such computational studies, often employing methods like Density Functional Theory (DFT), are crucial for providing a molecule-level understanding of reaction dynamics. They can elucidate the precise geometries of reactants, transition states, and products, as well as the energetic profiles of potential reaction pathways. This information is invaluable for optimizing reaction conditions and predicting the reactivity of related compounds.

The absence of this specific data in the public domain prevents a detailed discussion under the requested section "4.5. Theoretical Insights into Reaction Mechanisms and Pathways." Further original research would be required to generate the computational data necessary to populate such an analysis.

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies

General Overview of Pyridine (B92270) and Thioether Analogues in Biological Research

The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. researchgate.netmdpi.com Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. researchgate.net Pyridine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, and anti-inflammatory properties. researchgate.netmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for interactions with biological targets such as enzymes and receptors. This versatility has led to the incorporation of the pyridine moiety into numerous FDA-approved drugs. mdpi.com

Similarly, the thioether linkage is a significant functional group in many pharmacologically active molecules. nih.gov Compounds containing a thioether group are known to exhibit a range of biological effects, including anticancer and antimicrobial activities. nih.gov The sulfur atom in the thioether bond can engage in various non-covalent interactions, contributing to the binding affinity of a molecule to its biological target. The combination of a pyridine ring and a thioether linkage, as seen in the scaffold of 2-[(2-Chloro-4-nitrophenyl)thio]pyridine, presents a promising framework for the development of novel therapeutic agents. Research into analogous structures has revealed potent biological activities, underscoring the potential of this chemical class. rsc.org

Investigations of Specific Biological Target Interactions (e.g., enzyme inhibition, receptor binding)

While specific enzyme inhibition or receptor binding studies for this compound are not extensively documented in publicly available literature, research on analogous structures provides insights into potential biological targets. For instance, certain pyridine derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases, which are often implicated in cancer progression.

Furthermore, the antimicrobial activity of related nitroaromatic compounds suggests possible interactions with microbial enzymes or cellular processes. The nitro group is a key pharmacophore in many antimicrobial agents, and its reduction within microbial cells can lead to the formation of reactive species that damage cellular components. One of the most accepted models for the antimicrobial action of nitro compounds posits that their reduction produces toxic intermediates, such as nitroso and superoxide (B77818) species, which can then covalently bind to DNA, leading to cellular damage and death. encyclopedia.pub

Mechanistic Studies of Pre-clinical Biological Effects (in vitro and in vivo animal models)

Detailed mechanistic studies specifically on this compound are limited. However, the broader class of nitrophenylthioethers and pyridine derivatives has been the subject of preclinical investigations, primarily in the areas of oncology and infectious diseases.

In the context of anticancer research, analogues of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for some of these related compounds include the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression. For example, certain novel thiopurine derivatives have demonstrated potent anticancer activity against glioblastoma and melanoma cell lines, with activities comparable to the established anticancer drug cisplatin. researchgate.net

Regarding antimicrobial effects, the mechanism of action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can cause oxidative stress and damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to microbial cell death. encyclopedia.pub This general mechanism is a likely contributor to the potential antimicrobial properties of this compound.

Structure-Activity Relationship (SAR) Analysis for Lead Optimization

While a comprehensive SAR analysis for this compound is not available, studies on related pyridine thioether and nitrophenyl derivatives offer valuable insights into the structural features that govern their biological activity.

Influence of Substituent Effects on Biological Response

The nature and position of substituents on both the pyridine and the nitrophenyl rings are critical determinants of biological activity. For instance, in a series of pyridine derivatives, the presence and location of electron-donating or electron-withdrawing groups can significantly impact their antiproliferative activity. Studies have shown that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance anticancer activity, whereas halogen atoms or bulky groups may lead to a decrease in potency. mdpi.com

In the case of antimicrobial nitroaromatic compounds, the position of the nitro group is crucial. The presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole (B145914) ring in one study, was found to enhance antibacterial activity. encyclopedia.pub The chloro substituent on the phenyl ring of this compound likely influences the compound's electronic properties and lipophilicity, which in turn can affect its interaction with biological targets and its ability to cross cell membranes.

Conformational Aspects and Pharmacophore Modeling

The three-dimensional arrangement of a molecule is crucial for its interaction with a biological target. Pharmacophore modeling is a computational technique used to identify the essential spatial arrangement of functional groups (the pharmacophore) required for biological activity. For pyridine derivatives, pharmacophore models have been developed to understand the key features for their observed biological effects, such as vasorelaxant activity. rsc.org These models typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The relative orientation of the pyridine and nitrophenyl rings in this compound, dictated by the thioether linkage, will define its conformational preferences and its ability to fit into a specific binding site.

Design Principles for Enhanced Target Selectivity

Achieving selectivity for a specific biological target while minimizing off-target effects is a primary goal in drug design. For pyridine thioether analogues, modifying the substituents on the aromatic rings can modulate target selectivity. For example, in the development of kinase inhibitors, subtle changes to the substitution pattern can lead to significant differences in selectivity for different kinase enzymes. The design of more selective analogues of this compound would likely involve systematic modifications of the chloro and nitro groups on the phenyl ring, as well as exploring different substitution patterns on the pyridine ring to optimize interactions with the desired target and disfavor interactions with off-targets.

Potential Non Biological Applications and Material Science Relevance

Role in Coordination Chemistry and Metal Complexation

The pyridine (B92270) nitrogen atom and the thioether sulfur atom in 2-[(2-Chloro-4-nitrophenyl)thio]pyridine provide potential coordination sites for metal ions, making it a versatile ligand in the synthesis of metal complexes. wikipedia.org The lone pair of electrons on the pyridine nitrogen allows it to act as a strong Lewis base, readily forming coordination bonds with a wide range of transition metals. researchgate.net The presence of the thioether group introduces a soft donor atom (sulfur), which can also participate in coordination, potentially leading to the formation of chelate rings and enhancing the stability of the resulting metal complexes.

The coordination of this ligand to metal centers can lead to the formation of diverse structural motifs, from simple mononuclear complexes to more complex polynuclear or coordination polymers. mdpi.com The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the chloro substituent on the phenyl ring, can modulate the redox potential and reactivity of the metal center in the resulting complexes. nih.gov The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. rsc.orgresearchgate.net Characterization of these coordination compounds is achieved through techniques such as single-crystal X-ray diffraction, which provides detailed information about the molecular structure and coordination geometry. rsc.orgresearchgate.net

The resulting metal complexes may exhibit interesting magnetic, electronic, or catalytic properties, largely dictated by the nature of the metal ion and the coordination environment imposed by the this compound ligand.

Exploration in Catalysis and Organocatalysis

The structural features of this compound and its derivatives suggest potential applications in both metal-based catalysis and organocatalysis.

In the realm of metal-based catalysis, the compound can serve as a ligand to stabilize and modulate the reactivity of catalytically active metal centers. Pyridine and thioether functionalities are common in ligands used for various catalytic transformations, including cross-coupling reactions. acs.orgnih.govnih.govnsf.govresearchgate.net For instance, palladium complexes bearing pyridine-containing ligands have been extensively studied for their catalytic activity in C-C and C-S bond formation reactions. researchgate.net The electronic tuning of the ligand by the nitro and chloro substituents could influence the catalytic efficiency and selectivity of the metal complex.

As an organocatalyst, the pyridine moiety itself can act as a Lewis base to activate substrates in various organic reactions. researchgate.netnih.gov The presence of the electron-withdrawing nitro group can enhance the Lewis basicity of the pyridine nitrogen, potentially increasing its catalytic activity. reading.ac.uk Organocatalysis by pyridine derivatives has been explored in reactions such as reductions and functionalizations of various organic molecules. nih.govresearchgate.net While direct catalytic applications of this compound have not been extensively reported, its structural similarity to known organocatalysts suggests it as a candidate for further investigation in this field.

Potential in Material Science and Functional Materials

The unique combination of a polarizable aromatic system, a thioether linkage, and electron-withdrawing groups in this compound makes it a promising building block for the development of functional materials.

Photonic and Electronic Applications (e.g., NLO properties)

Compounds possessing donor-acceptor functionalities and extended π-conjugated systems often exhibit significant nonlinear optical (NLO) properties. In this compound, the pyridine and nitrophenyl rings, connected by the sulfur atom, can facilitate intramolecular charge transfer, a key requirement for second and third-order NLO activity. acs.org

Environmental Fate and Degradation Pathways (excluding human safety)

The environmental fate of this compound is of interest due to the presence of persistent and potentially toxic functional groups: a chlorinated aromatic ring, a nitro group, and a pyridine moiety.

Chlorinated nitroaromatic compounds are generally considered persistent environmental pollutants. nih.gov Their degradation in the environment can occur through various biotic and abiotic processes. Microbial degradation is a primary pathway for the breakdown of such compounds. nih.govresearchgate.net Bacteria have been identified that can utilize chlorinated nitroaromatic compounds as a source of carbon and energy. nih.gov The degradation pathways often involve initial reduction of the nitro group or dehalogenation. researchgate.net

The pyridine ring is also subject to microbial degradation, although its stability can be influenced by substituents. researchgate.net The thioether linkage can be susceptible to oxidation or cleavage through microbial or chemical processes. For instance, chlorine dioxide can degrade thioether bonds in certain pesticides. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 2-[(2-Chloro-4-nitrophenyl)thio]pyridine has established it as a member of a class of organic molecules that feature a pyridine (B92270) ring linked to a 2-chloro-4-nitrophenyl group through a sulfur bridge. ontosight.ai This unique arrangement of a pyridine nucleus, a thioether linkage, and a substituted nitroaromatic ring suggests a high potential for biological activity. ontosight.ai The presence of the nitro group and the chlorine atom on the phenyl ring, in particular, are known to influence the molecule's reactivity and its interactions with biological targets. ontosight.ai

While specific, in-depth studies on this compound are not extensively detailed in publicly available literature, the broader family of pyridine thioether and nitroaromatic compounds has been the subject of considerable scientific investigation. These related studies provide a foundational understanding of the potential applications of this specific molecule. Research on analogous compounds has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.govnih.gov The general synthetic route to this class of compounds typically involves the nucleophilic substitution reaction between a halogenated nitroaromatic compound and a pyridine-2-thiol (B7724439) precursor. ontosight.ai

The primary contribution of the existing, albeit limited, research on this compound is its identification as a potential scaffold for drug discovery. ontosight.ai The convergence of three key functional moieties—pyridine, thioether, and chloronitrobenzene—in a single, relatively simple molecule makes it an attractive candidate for further derivatization and biological screening.

Challenges and Limitations in Current Research

The most significant challenge in the study of this compound is the scarcity of dedicated research focused specifically on this molecule. Much of the current understanding is extrapolated from studies on structurally similar compounds. This lack of direct investigation presents several limitations:

Absence of Specific Biological Data: There is a notable lack of published data on the specific biological activities of this compound. While related compounds show promise, without targeted screening, the true potential of this molecule remains unknown.

Limited Synthetic Optimization: While a general synthetic pathway is recognized, there is little information on optimized reaction conditions, yields, or the exploration of alternative, more efficient synthetic routes for this particular compound. ontosight.ai

No Mechanistic Studies: The mechanism of action for any potential biological activity of this compound has not been investigated. Understanding how this molecule might interact with biological systems at a molecular level is crucial for rational drug design and development.

Lack of Physicochemical Characterization: Comprehensive data on the physicochemical properties of the compound, such as solubility, stability, and lipophilicity, are not readily available. These parameters are critical for assessing its drug-likeness and potential for further development.

Overcoming these limitations will require a concerted effort to synthesize, characterize, and biologically evaluate this compound and its derivatives.

Promising Avenues for Future Investigation

Despite the current limitations, the unique chemical structure of this compound opens up several promising avenues for future research.

Advanced Synthetic Methodologies

Future research should focus on the development of more advanced and efficient methods for the synthesis of this compound and its analogues. This could include:

Catalyst-Driven Cross-Coupling Reactions: Exploring the use of transition metal catalysts (e.g., palladium, copper) to facilitate the C-S bond formation could lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional nucleophilic aromatic substitution.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety (especially when dealing with nitroaromatic compounds), and allow for easier scalability.

Multicomponent Reactions: Designing one-pot, multicomponent reactions to construct the core structure or its derivatives could significantly improve synthetic efficiency by reducing the number of steps and purification procedures. mdpi.com

Deeper Mechanistic Understanding of Biological Interactions

A crucial area for future investigation is the elucidation of the molecular mechanisms underlying any observed biological activity. This would involve:

Target Identification: If antimicrobial or anticancer activity is confirmed, studies to identify the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts would be paramount.

Enzymatic Inhibition Studies: The nitroaromatic moiety is a known substrate for nitroreductase enzymes, which are found in various pathogens and cancer cells. mdpi.com Investigating whether this compound can act as a substrate for these enzymes to be activated into a cytotoxic agent could be a key area of research.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the pyridine, phenyl ring, and thioether linkage would allow for a thorough investigation of the structure-activity relationships. This would provide valuable insights into the key structural features required for biological activity and help in the design of more potent and selective compounds. nih.gov

Exploration of Novel Non-Biological Applications

Beyond its potential biological applications, the chemical structure of this compound suggests it could be useful in other fields:

Materials Science: The presence of heteroatoms (N, S, O) and an aromatic system makes this compound a potential ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.

Organic Electronics: Thiophene (B33073) and pyridine derivatives are of interest in the field of organic electronics. The electronic properties of this compound could be investigated for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Sensing: The electron-deficient nitroaromatic ring and the electron-rich pyridine and sulfur moieties could make the molecule sensitive to changes in its electronic environment. This could be exploited for the development of chemosensors for the detection of specific analytes.

Q & A

Q. What are the established synthetic routes for 2-[(2-Chloro-4-nitrophenyl)thio]pyridine, and how can purity be maximized?

The compound can be synthesized via nucleophilic aromatic substitution, where a pyridine-thiol derivative reacts with 2-chloro-4-nitrochlorobenzene under basic conditions. Evidence from similar thio-pyridine syntheses suggests using polar aprotic solvents (e.g., DMF) with NaH or K₂CO₃ as a base at 60–80°C for 6–12 hours . To ensure high purity (>95%), column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or by-products .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.8 ppm for nitro and pyridine groups) .
  • GC-MS or LC-MS : For molecular ion ([M+H]⁺) verification and impurity profiling .
  • FT-IR : To identify characteristic stretches (e.g., C-S at ~600–700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
  • Elemental Analysis : To validate empirical formula accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing by-products?

Optimization requires a factorial design approach:

  • Temperature : Test 50–100°C to balance reaction rate and thermal decomposition risks.
  • Solvent : Compare DMF (high polarity, faster kinetics) vs. THF (lower boiling point, easier post-reaction separation) .
  • Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thiolate ion.
  • By-Product Analysis : Use GC-MS to identify side products (e.g., disulfides from thiol oxidation) and adjust inert gas purging to suppress oxidation .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nitro and chloro groups on the phenyl ring activate the thioether sulfur for further functionalization. For example:

  • Suzuki Coupling : The thioether can act as a directing group, enabling regioselective C-H arylation at the pyridine’s 4-position with Pd(OAc)₂/XPhos catalysts .
  • Oxidation Studies : The nitro group’s electron deficiency may stabilize transition states in oxidation reactions (e.g., forming sulfone derivatives with m-CPBA) . Computational DFT studies (e.g., using Gaussian 16) can model charge distribution to predict reactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols using CLSI guidelines for MIC testing. Include positive controls (e.g., ciprofloxacin) and validate cell viability via ATP-based luminescence assays .
  • Solubility Effects : Use DMSO stock solutions (<1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation in aqueous media .
  • Metabolite Interference : Perform LC-MS/MS to monitor compound stability in assay media and identify degradation products .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Parameterize the force field with RESP charges from quantum mechanical calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the nitro group and active-site residues .

Methodological Challenges

Q. How should researchers analyze and mitigate by-products during synthesis?

  • By-Product Identification : Combine GC-MS and 2D NMR (HSQC, HMBC) to resolve structural ambiguities. For example, dimeric species may form via radical coupling under oxidative conditions .
  • Process Control : Implement in situ FT-IR monitoring to track thiol consumption and adjust reagent stoichiometry dynamically .

Q. What strategies address stability discrepancies under varying storage conditions?

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Use Arrhenius modeling to extrapolate shelf life .
  • Light Sensitivity : Conduct UV-vis spectroscopy to assess photodegradation kinetics; store in amber glass under nitrogen .

Structure-Activity Relationship (SAR) Studies

Q. How do structural modifications (e.g., nitro → trifluoromethyl) alter antimicrobial potency?

  • Nitro Group Replacement : Substitute nitro with CF₃ to enhance lipophilicity (clogP +1.2) and membrane permeability. Test against Gram-negative (E. coli) vs. Gram-positive (S. aureus) strains .
  • Thioether Oxidation : Compare sulfoxide and sulfone derivatives for improved solubility and target engagement in time-kill assays .

Safety and Handling

Q. What critical safety protocols apply to handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with activated carbon, collect in sealed containers, and dispose via licensed hazardous waste contractors .
  • Acute Toxicity Mitigation : Pre-treat exposed skin with polyethylene glycol 400 to reduce absorption; monitor for methemoglobinemia if inhaled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.